Cas no 5746-29-2 (6-O-Methylinosine)
6-O-Methylinosine Chemical and Physical Properties
Names and Identifiers
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- Inosine, 6-O-methyl-
- 6-Methoxypurine ribonucleoside
- 6-METHOXYPURINE RIBOSIDE
- 6-Methoxypurine-9-riboside
- 6-O-methylinosine
- Nsc 30306
- Nsc30606
- 6-Methoxy-9-(beta-D-ribofuranosyl)purine
- 6-Methoxypurine 9-beta-D-ribofuranoside
- CHEMBL244168
- 6-methoxy-9-(beta-D-ribofuranosyl)-9H-purine
- A900622
- SCHEMBL1979130
- CHEBI:70972
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Q27139224
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)oxolane-3,4-diol
- 5746-29-2
- NSC 30606
- G64958
- DA-54331
- 6-O-Methylinosine
-
- Inchi: 1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
- InChI Key: UQQHOWKTDKKTHO-IOSLPCCCSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)OC)O)O
Computed Properties
- Exact Mass: 282.09600
- Monoisotopic Mass: 282.09641956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 123Ų
Experimental Properties
- Density: 1.84±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 142-143 ºC (ethanol )
- Solubility: Slightly soluble (4.2 g/l) (25 º C),
- PSA: 122.75000
- LogP: -1.55360
6-O-Methylinosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM138814-50mg |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 50mg |
$*** | 2023-05-30 | |
| TRC | O211235-500mg |
6-O-Methylinosine |
5746-29-2 | 500mg |
$ 280.00 | 2022-06-03 | ||
| TRC | O211235-1000mg |
6-O-Methylinosine |
5746-29-2 | 1g |
$ 465.00 | 2022-06-03 | ||
| TRC | O211235-2000mg |
6-O-Methylinosine |
5746-29-2 | 2g |
$ 745.00 | 2022-06-03 | ||
| Ambeed | A370292-250mg |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 250mg |
$57.0 | 2025-02-26 | |
| Ambeed | A370292-1g |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 1g |
$152.0 | 2025-02-26 | |
| Ambeed | A370292-5g |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 5g |
$598.0 | 2025-02-26 | |
| 1PlusChem | 1P00EL8Y-100mg |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 100mg |
$52.00 | 2023-12-16 | |
| 1PlusChem | 1P00EL8Y-250mg |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 250mg |
$52.00 | 2023-12-16 | |
| 1PlusChem | 1P00EL8Y-1g |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 1g |
$138.00 | 2023-12-16 |
6-O-Methylinosine Suppliers
6-O-Methylinosine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-O-Methylinosine
6-O-Methylinosine: A Comprehensive Overview
6-O-Methylinosine, also known by its CAS number 5746-29-2, is a naturally occurring nucleoside that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of inosine, a purine nucleoside, with a methoxy group attached to the sixth position of the ribose ring. The structural modification at the sixth position imparts unique chemical and biological properties to 6-O-Methylinosine, making it a subject of extensive research.
The chemical structure of 6-O-Methylinosine consists of a purine base (hypoxanthine) linked to a ribose sugar moiety, with a methyl group attached to the oxygen at the sixth carbon of the sugar ring. This specific substitution not only alters the physical properties of the molecule but also influences its interactions with biological systems. Recent studies have highlighted the potential of 6-O-Methylinosine as a bioactive compound with applications in drug development and therapeutic interventions.
In terms of biological activity, 6-O-Methylinosine has been shown to exhibit potent anti-inflammatory and antioxidant properties. Research conducted in 2023 demonstrated that this compound can effectively scavenge free radicals and reduce oxidative stress in cellular models, suggesting its potential role in combating age-related diseases and chronic inflammatory conditions. Furthermore, studies have indicated that 6-O-Methylinosine may possess anti-tumor activity by modulating key signaling pathways involved in cancer cell proliferation and apoptosis.
The synthesis of 6-O-Methylinosine has been optimized through various chemical and enzymatic approaches. Recent advancements in chemoenzymatic synthesis have enabled the production of this compound with high yield and purity, making it more accessible for large-scale studies. These methods involve the use of glycosyltransferases and methyltransferases to precisely modify the sugar moiety of inosine, thereby generating 6-O-Methylinosine.
In addition to its direct biological effects, 6-O-Methylinosine has been explored as a precursor for the development of nucleic acid analogs. These analogs are being investigated for their potential use in gene therapy and RNA-based vaccines due to their enhanced stability and reduced immunogenicity compared to natural nucleotides. The ability of 6-O-Methylinosine-derived analogs to evade immune detection makes them promising candidates for next-generation therapeutic agents.
The pharmacokinetic profile of 6-O-Methylinosine has also been studied extensively. Research indicates that this compound exhibits favorable absorption and bioavailability when administered orally or parenterally. Its ability to cross cellular membranes efficiently suggests that it could be effectively utilized in targeted drug delivery systems. However, further studies are required to fully understand its metabolic pathways and potential toxicity profiles.
In conclusion, 6-O-Methylinosine, with its unique chemical structure and diverse biological activities, represents a valuable compound for both basic research and applied sciences. Its role as an anti-inflammatory, antioxidant, and anti-tumor agent positions it as a potential lead compound for drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, CAS No 5746-29-2-based compounds are expected to play an increasingly important role in advancing medical science.
5746-29-2 (6-O-Methylinosine) Related Products
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